

Application Notes and Protocols for a Representative CB2R PET Probe

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Compound of Interest		
Compound Name:	CB2R probe 1	
Cat. No.:	B11932288	Get Quote

Disclaimer: The designation "CB2R probe 1" is not a recognized identifier in the peer-reviewed scientific literature for a specific Positron Emission Tomography (PET) probe targeting the Cannabinoid Receptor Type 2 (CB2R). The following application notes and protocols are a composite representation based on the established characteristics and methodologies of well-documented CB2R PET radioligands. Researchers should consult publications for specific probes for detailed, validated data and protocols.

Introduction

The Cannabinoid Receptor Type 2 (CB2R) is a G-protein coupled receptor primarily expressed in immune cells, with low expression in the healthy central nervous system.[1][2] Its upregulation in various pathological conditions, including neuroinflammation, cancer, and cardiovascular diseases, makes it an attractive target for diagnostic imaging and therapeutic intervention.[3][4][5] PET imaging with a specific CB2R probe allows for the non-invasive quantification of CB2R expression, providing insights into disease progression and response to therapy. These application notes provide a comprehensive overview of the use of a representative CB2R PET probe for preclinical and clinical research.

Probe Characteristics

A successful CB2R PET probe should exhibit high binding affinity and selectivity for CB2R over the more abundant Cannabinoid Receptor Type 1 (CB1R). Favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier for neuroimaging applications



and metabolic stability, are also crucial. The probe is typically radiolabeled with a positron-emitting radionuclide, most commonly Carbon-11 (11C) or Fluorine-18 (18F).

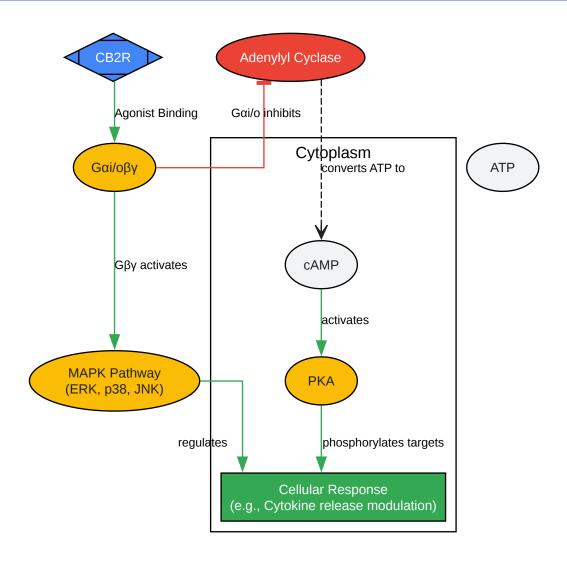
Table 1: Representative Quantitative Data for CB2R PET Probes

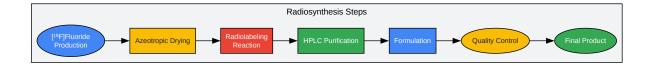
Property	Representative Value	Reference Probes
Binding Affinity (K _i for human CB2R)	0.5 - 10 nM	[¹¹ C]NE40, [¹⁸ F]RM365, [¹¹ C]A-836339
Selectivity (K _i CB1R / K _i CB2R)	> 300-fold	[¹⁸ F]RM365
Radiochemical Yield (decay- corrected)	10 - 40%	[¹¹ C]AAT-015, [¹¹ C]AAT-778
Specific Activity	90 - 450 GBq/μmol	[¹¹ C]AAT-015, [¹¹ C]AAT-778
Lipophilicity (LogP)	1 - 3	General requirement for CNS PET tracers

CB2 Receptor Signaling Pathway

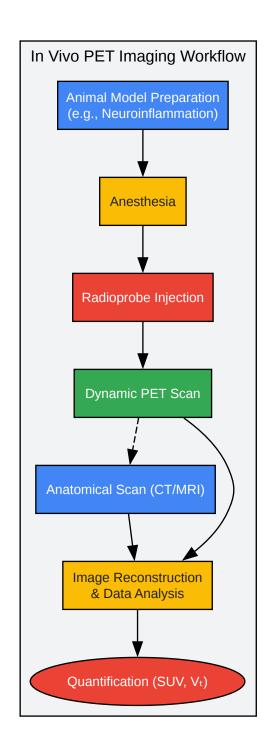
Activation of the CB2R by an agonist initiates a cascade of intracellular signaling events. The receptor primarily couples to G_i/G_o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. The dissociated $G\beta\gamma$ subunits can modulate other downstream effectors, including ion channels and mitogen-activated protein kinase (MAPK) pathways.











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